molecular formula C10H18ClNO2 B6604252 1-Azaspiro[4.5]decane-8-carboxylic acid hydrochloride CAS No. 2866254-57-9

1-Azaspiro[4.5]decane-8-carboxylic acid hydrochloride

Cat. No.: B6604252
CAS No.: 2866254-57-9
M. Wt: 219.71 g/mol
InChI Key: HSAXEOSORWPUSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Azaspiro[4.5]decane-8-carboxylic acid hydrochloride is an organic compound belonging to the family of spiro compounds. These compounds are characterized by a unique structure where two cyclic molecules are fused together. This particular compound is known for its diverse biological and pharmacological properties, making it a subject of interest in various scientific fields.

Preparation Methods

The synthesis of 1-Azaspiro[4.5]decane-8-carboxylic acid hydrochloride can be achieved through several methods. One commonly used method involves the reaction of 2-amino-1-butanol with 3,4-epoxyhexane-1-carboxylic acid, followed by the addition of hydrochloric acid. Another method includes the reaction of 1-decanol with N-(1-alkoxy-3-oxopropan-2-yl)pyrrolidine-2-carboxamides, followed by acid hydrolysis. These methods typically involve the use of mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy for characterization.

Chemical Reactions Analysis

1-Azaspiro[4.5]decane-8-carboxylic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different products.

    Reduction: It can also undergo reduction reactions, leading to the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride.

Scientific Research Applications

1-Azaspiro[4.5]decane-8-carboxylic acid hydrochloride has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of other spirocyclic compounds.

    Biology: The compound has been studied for its potential biological activities, including enzyme inhibition.

    Industry: The compound is also explored for its use in the development of new pesticides and fungicides.

Mechanism of Action

The mechanism of action of 1-Azaspiro[4.5]decane-8-carboxylic acid hydrochloride involves its interaction with various molecular targets. It has been shown to inhibit the activity of enzymes such as carbonic anhydrase and acetylcholinesterase. These interactions lead to a range of biological effects, including potential anticancer activity in some cell lines.

Comparison with Similar Compounds

1-Azaspiro[4.5]decane-8-carboxylic acid hydrochloride can be compared with other similar spirocyclic compounds, such as:

  • 8-oxa-1-azaspiro[4.5]decane-4-carboxylic acid hydrochloride
  • 8-oxa-1-azaspiro[4.5]decane-3-carboxylic acid hydrochloride
  • 1,4-Dioxa-8-azaspiro[4.5]decane These compounds share similar structural features but differ in their specific functional groups and biological activities. The unique structure of this compound contributes to its distinct properties and potential applications.

Properties

IUPAC Name

1-azaspiro[4.5]decane-8-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO2.ClH/c12-9(13)8-2-5-10(6-3-8)4-1-7-11-10;/h8,11H,1-7H2,(H,12,13);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSAXEOSORWPUSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC(CC2)C(=O)O)NC1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.